Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
Description
Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a chiral spirocyclic compound featuring a hydroxyl group at the 7S position. Its structure combines a bicyclic spiro[2.4]heptane core with a tert-butyl carbamate protecting group, making it a versatile intermediate in organic synthesis and pharmaceutical development. The stereochemistry (7S) and functional groups influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
JIDGHBGXDMQQFD-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate typically involves the following key stages:
- Construction of the azaspirocyclic core.
- Introduction and stereoselective control of the 7-hydroxy substituent.
- Protection of the carboxylic acid as the tert-butyl ester.
These steps are often integrated into multi-step synthetic routes designed for high yield, enantiomeric purity, and scalability.
Patent-Documented Efficient Synthetic Route
According to patent WO2017190609A1, an efficient industrially scalable method for preparing the closely related compound (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate (a key intermediate structurally analogous to the hydroxy derivative) involves:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of intermediate via reaction of precursor (formula I to II) | Acetic acid, potassium acetate (ratio 1 g:3-5 mL:1.25-1.5 g) | Mild acidic conditions facilitate cyclization |
| 2 | Conversion of intermediate (II to III) | Use of benzylamine (mass ratio 1:0.15-0.2) | Amination step introducing nitrogen functionality |
| 3 | Carbamate formation (III to IV) | Diphenylphosphoryl azide (DPPA) (ratio 1:1.5-2) | Carbamate protecting group installation |
| 4 | Reduction (IV to V) | Sodium borohydride or lithium aluminum hydride; alternatively Pd/C hydrogenation | Choice of reducing agent affects yield and stereoselectivity |
| 5 | Purification and isolation | Crystallization and chromatography | Ensures high enantiomeric excess (ee) and purity |
This method achieves a high ee value, avoids material waste, improves yield, and is suitable for industrial scale-up with reduced production cost.
Asymmetric Hydrogenation Approach
Research literature describes asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using chiral ruthenium catalysts such as [RuCl(benzene)(S)-SunPhos]Cl. Key parameters include:
- Hydrogen pressure: 5–50 bar
- Temperature: 25–60°C
- Solvent: Polar protic solvents like methanol or ethanol
- Outcome: Enantiomeric excess up to 98.7%
This approach is effective for generating the chiral amine intermediate, which can be further transformed into the tert-butyl ester derivative.
Protection of the Carboxyl Group
The tert-butyl ester protecting group is introduced typically by esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid. This protection enhances the compound’s stability and solubility during subsequent synthetic transformations.
Analytical and Purity Considerations
- Purity Verification: High-performance liquid chromatography (HPLC) with UV detection at 254 nm and liquid chromatography-mass spectrometry (LC-MS) are standard for confirming >97% purity.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) and Fourier-transform infrared spectroscopy (FT-IR) are employed to verify the spirocyclic structure and functional groups, e.g., carbonyl stretch near 1680 cm^-1.
- Enantiomeric Excess (ee): Chiral HPLC is used to quantify stereochemical purity, critical for biological activity.
Research Findings and Optimization Notes
Summary Table of Preparation Method Parameters
| Parameter | Method/Condition | Outcome/Notes |
|---|---|---|
| Starting Material | Cyclopropanecarboxylate derivatives | Precursor for spirocyclization |
| Cyclization Base | Sodium hydride or potassium tert-butoxide | Facilitates spiro ring formation |
| Amination | Benzylamine or ammonia | Introduces nitrogen functionality |
| Carbamate Formation | Diphenylphosphoryl azide (DPPA) with phosphine ligands | Protects amine as carbamate |
| Reduction | NaBH4, LiAlH4, or Pd/C hydrogenation | Converts intermediates to final compound |
| Protection | Esterification with tert-butyl alcohol and acid catalyst | Yields tert-butyl ester |
| Purification | Crystallization, chromatography | Achieves >97% purity and high ee |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the spirocyclic structure.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The hydroxyl and tert-butyl ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (7R)-Hydroxy Enantiomer
The (7R)-enantiomer shares identical molecular formula (C₁₁H₁₉NO₃) and weight (213.27 g/mol) but differs in stereochemistry. While physical properties (e.g., melting point, density) are similar, enantiomers exhibit distinct biological activities due to chiral recognition in enzymatic systems .
Functional Group Derivatives
Amino Derivative: Tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- This derivative is widely used in peptide synthesis and as a protein degrader building block .
Benzyl-Substituted Carbamate: Tert-butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
- Molecular Formula : C₁₉H₂₆N₂O₂
- Molecular Weight : 314.43 g/mol
- Key Differences : Introduction of a benzyl group enhances lipophilicity, improving membrane permeability. The carbamate group stabilizes the structure against hydrolysis, making it suitable for drug candidates targeting hydrophobic binding pockets .
Heteroatom-Modified Analogs
Oxa-Substituted Derivative: Tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
- Molecular Formula: C₁₀H₁₇NO₃
- Molecular Weight : 199.25 g/mol
- Applications include intermediates for heterocyclic drug synthesis .
Hydroxymethyl Derivative: Tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.27 g/mol
- CAS Number : 2865224-11-7
- Purity : Typically ≥97% .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic structure allows it to fit into active sites, modulating biochemical pathways. This modulation can lead to either inhibition or activation of various cellular processes, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to metabolic disorders.
- Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and hormonal regulation.
- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity, although further research is necessary to establish efficacy and mechanisms.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study investigated the inhibition of specific enzymes involved in metabolic pathways, revealing an IC50 value indicating effective inhibition at low concentrations.
- Another study focused on receptor binding assays, demonstrating significant binding affinity to target receptors.
-
In Vivo Studies :
- Animal models have shown promising results regarding the therapeutic potential of this compound in treating conditions such as diabetes and obesity by modulating metabolic pathways.
- Toxicological assessments indicate a favorable safety profile at therapeutic doses.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
